2-Bromo-6-methoxypyridin-4-ol 2-Bromo-6-methoxypyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18875080
InChI: InChI=1S/C6H6BrNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H6BrNO2
Molecular Weight: 204.02 g/mol

2-Bromo-6-methoxypyridin-4-ol

CAS No.:

Cat. No.: VC18875080

Molecular Formula: C6H6BrNO2

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-methoxypyridin-4-ol -

Specification

Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
IUPAC Name 2-bromo-6-methoxy-1H-pyridin-4-one
Standard InChI InChI=1S/C6H6BrNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9)
Standard InChI Key PFHVQBPONCWXKY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=O)C=C(N1)Br

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2-Bromo-6-methoxypyridin-4-ol (C₆H₅BrNO₂) has a molecular weight of 218.02 g/mol. The pyridine ring’s substitution pattern creates distinct electronic and steric effects, influencing its reactivity. Key features include:

  • Bromine (Br): A heavy halogen at the 2-position, enhancing electrophilic substitution reactivity.

  • Methoxy (-OCH₃): An electron-donating group at the 6-position, directing further substitutions to the ortho and para positions.

  • Hydroxyl (-OH): A polar, acidic group at the 4-position, enabling hydrogen bonding and solubility in polar solvents .

Table 1: Predicted Physicochemical Properties

PropertyValue
Melting Point120–125 °C (estimated)
Boiling Point330–340 °C (extrapolated)
Density1.65–1.75 g/cm³
SolubilityMethanol > Water (limited)
pKa (Hydroxyl)~8.2 (calculated)

These values are derived from structurally similar bromopyridines, such as 2-bromo-4-methoxypyridine (melting point: 121–125°C) and 3-bromo-2-methoxypyridin-4-ol (density: 1.776 g/cm³).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-bromo-6-methoxypyridin-4-ol can be achieved through multi-step reactions involving bromination and functional group interconversion. A plausible route includes:

  • Diazotization and Hydrolysis:
    Starting with 6-methoxy-4-aminopyridine, diazotization using nitrosyl sulfuric acid followed by hydrolysis yields 6-methoxy-4-hydroxypyridine .

  • Bromination:
    Electrophilic bromination with bromine (Br₂) in dichloromethane at low temperatures (-10 to 5°C) introduces the bromine atom at the 2-position. Hydrogen peroxide (H₂O₂) is often used to stabilize intermediates .

Reaction Scheme:

6-Methoxy-4-aminopyridineNaNO2,H2SO46-Methoxy-4-hydroxypyridineBr2,H2O22-Bromo-6-methoxypyridin-4-ol\text{6-Methoxy-4-aminopyridine} \xrightarrow{\text{NaNO}_2, \text{H}_2\text{SO}_4} \text{6-Methoxy-4-hydroxypyridine} \xrightarrow{\text{Br}_2, \text{H}_2\text{O}_2} \text{2-Bromo-6-methoxypyridin-4-ol}

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance yield (up to 95%) and purity (>99%) . Solvent selection (e.g., chloroform or dichloromethane) and controlled bromine addition mitigate exothermic side reactions. Post-synthesis purification involves vacuum distillation and recrystallization in ethanol .

Applications in Pharmaceutical and Chemical Industries

Role as a Synthetic Intermediate

2-Bromo-6-methoxypyridin-4-ol is pivotal in constructing complex molecules:

  • Anticancer Agents: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl structures, common in kinase inhibitors.

  • Antimicrobials: Analogous compounds (e.g., 3-bromo-2-methoxypyridin-4-ol) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Table 2: Comparative Biological Activity of Pyridine Derivatives

CompoundIC₅₀ (Cancer Cells)MIC (Bacteria)
2-Bromo-6-methoxypyridin-4-ol12 µM (est.)8 µg/mL (est.)
4-Hydroxy-2-methoxypyridine>100 µM64 µg/mL
3-Bromo-2-methoxypyridin-4-ol18 µM16 µg/mL

Data extrapolated from studies on 3-bromo-2-methoxypyridin-4-ol.

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

The methoxy group’s electron-donating nature (+M effect) increases ring electron density, while the bromine’s electron-withdrawing effect (-I) creates a polarized electronic environment. This duality enhances reactivity in nucleophilic aromatic substitutions compared to analogs like 2-bromo-4-methoxypyridine .

Table 3: Reactivity Comparison

CompoundElectrophilic ReactivityNucleophilic Reactivity
2-Bromo-6-methoxypyridin-4-olModerateHigh
2-Bromo-4-methoxypyridineLowModerate
4-Hydroxy-2-methoxypyridineVery LowLow

Future Directions and Research Gaps

Unexplored Applications

  • Catalysis: Potential as a ligand in transition metal catalysis for C–C bond formation.

  • Materials Science: Incorporation into conductive polymers via Suzuki coupling.

Needed Studies

  • Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling.

  • Ecotoxicology: Long-term environmental impact assessments.

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